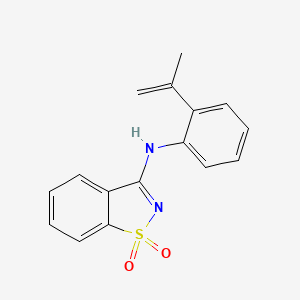

N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Description

Properties

IUPAC Name |

1,1-dioxo-N-(2-prop-1-en-2-ylphenyl)-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11(2)12-7-3-5-9-14(12)17-16-13-8-4-6-10-15(13)21(19,20)18-16/h3-10H,1H2,2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUMAVCXDZZFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide typically involves the reaction of 2-isopropenylaniline with 1,2-benzisothiazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alcohols)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of benzisothiazole derivatives, characterized by a benzene ring fused to a thiazole ring. Its molecular formula is , and it features an isopropenyl group that enhances its reactivity and biological activity. The structural uniqueness provides a basis for its diverse applications.

Antimicrobial Activity

One of the primary applications of N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is its antimicrobial properties . Compounds in the benzisothiazole family have been shown to exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzisothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL, suggesting effective antibacterial properties .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Benzisothiazole derivative A | 32 | Escherichia coli |

| Benzisothiazole derivative B | 8 | Pseudomonas aeruginosa |

Antifungal Applications

In addition to antibacterial properties, this compound also exhibits antifungal activity. Research has shown that benzisothiazole derivatives can inhibit fungal growth effectively.

Case Study: Antifungal Testing

In a comparative study of antifungal activities against Candida albicans, the compound was tested alongside established antifungals. The results demonstrated a comparable efficacy with a zone of inhibition measuring up to 15 mm at concentrations of 100 µg/mL .

| Compound | Zone of Inhibition (mm) | Fungal Strain |

|---|---|---|

| This compound | 15 | Candida albicans |

| Fluconazole | 20 | Candida albicans |

Potential in Material Science

Beyond its biological applications, this compound has potential uses in material science. Its chemical structure allows for incorporation into polymers and coatings due to its ability to act as a stabilizer and antimicrobial agent.

Case Study: Polymer Coatings

Research into polymer composites incorporating this compound showed enhanced durability and resistance to microbial degradation. A study reported that coatings containing this compound exhibited a reduction in microbial colonization by over 70% compared to control samples .

Mechanism of Action

The mechanism of action of N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair, leading to cell death .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

N-(3-Chlorophenyl)-1,2-Benzisothiazol-3-amine 1,1-Dioxide

- Substituent : A chloro group at the meta position of the phenyl ring.

- Crystal Structure :

- Synthesis : Prepared via condensation of secondary benzenesulfonamides, analogous to methods in .

2-Methyl-1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide

- Substituent : Methyl group at the 2-position.

- Crystal Structure :

3-IMINOSACCHARIN (1,2-Benzisothiazol-3-amine 1,1-Dioxide)

- Substituent : Unsubstituted amine at the 3-position.

Table 1: Structural Parameters of Benzisothiazole Derivatives

ApoE4 Binding ()

- 1,2-Benzisothiazol-3-amine 1,1-Dioxide Scaffold :

- N-Phenylbenzamide Derivatives : Occupy sub-pockets via π–π interactions, suggesting substituent position critically affects binding .

Human Leukocyte Elastase (HLE) Inhibition

- N-Alkyl Derivatives : Exhibit anti-inflammatory activity (e.g., piroxicam analogs) .

- Chlorophenyl Substitution : Enhances steric complementarity in enzyme pockets compared to smaller groups .

Table 2: Functional Properties of Selected Derivatives

Hydrogen Bonding and Crystal Packing Trends

Biological Activity

N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C14H13N2O2S

- Molecular Weight : 273.34 g/mol

- IUPAC Name : this compound

- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

The biological activity of this compound is primarily attributed to its structure, which includes a benzisothiazole moiety known for various pharmacological properties. Benzisothiazole derivatives have been documented for their antimicrobial, antifungal, and anticancer activities. The presence of the isopropenyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that benzisothiazole derivatives exhibit significant antimicrobial activity. For instance:

- Study Findings : A study highlighted that benzisothiazole compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism : The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

Benzisothiazole derivatives have also been explored for antifungal properties:

- Case Study : In vitro tests demonstrated that certain benzisothiazole compounds effectively inhibited the growth of Candida albicans .

- Implications : This suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Anticancer Effects

The anticancer potential of benzisothiazole derivatives has been a focal point in recent studies:

- Experimental Results : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as breast and lung cancer cells .

- Mechanism : The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for synthesizing N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide?

The compound is typically synthesized via condensation reactions. A standard method involves refluxing 1,2-benzisothiazol-3-amine 1,1-dioxide (or its derivatives) with substituted anilines. For example, reacting saccharin with m-chloroaniline under reflux conditions (4–6 hours) yields structurally analogous compounds . Purification often involves solvent evaporation, washing with non-polar solvents (e.g., benzene), and recrystallization using mixed solvents (e.g., MeOH:AcOEt). Yield optimization depends on stoichiometric ratios and reaction time.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- X-ray diffraction (XRD): Critical for determining crystal structure, hydrogen bonding (e.g., C—H⋯O, N—H⋯O), and π-π interactions (centroid separations ~3.73 Å) .

- NMR and Mass Spectrometry (MS): Confirm molecular identity and purity. For example, -NMR identifies aromatic protons and substituents, while MS validates the molecular ion peak (e.g., m/z 292.73 for a chlorinated analog) .

- FT-IR: Detects functional groups like sulfonamide (S=O stretching at ~1150–1300 cm) .

Q. What are the known biological activities of this compound?

- Antimicrobial activity: Effective against bacteria, fungi, and algae due to sulfonamide-mediated disruption of microbial enzymes .

- Enzyme inhibition: Potent inhibition of human mast cell tryptase (IC values as low as 0.064 µM in derivatives) via mechanism-based binding .

- Corrosion inhibition: Protects metals like steel and copper through adsorption on surfaces .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

Crystal packing is stabilized by:

- Hydrogen bonds: N—H⋯O and C—H⋯O interactions form R(7) and R(10) ring motifs, as observed in XRD studies .

- π-π stacking: Aromatic ring centroids (e.g., benzisothiazole and phenyl rings) interact at separations of 3.730–3.733 Å, enhancing lattice stability .

- Intramolecular S(6) motifs: Formed via C—H⋯N bonds, reducing conformational flexibility . Graph-set analysis (Bernstein et al., 1995) is recommended for systematic evaluation .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Molecular docking: Identifies binding pockets (e.g., hydrophobic interactions with residues like L30, W26 in ApoE4) .

- Molecular dynamics (MD): Simulates ligand-protein stability and identifies key interactions (e.g., sulfonamide groups forming anion-π bonds with W34) .

- QSAR studies: Correlate substituent effects (e.g., chloro vs. isopropenyl groups) with inhibitory potency using Hammett constants or steric parameters .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Assay standardization: Control variables like pH, temperature, and enzyme concentration .

- Purity validation: Use HPLC or TLC to rule out impurities affecting activity .

- Structural analogs: Compare activities of derivatives (e.g., N-alkyl vs. N-aryl) to isolate substituent effects .

- Replicate studies: Cross-validate results using orthogonal methods (e.g., enzymatic assays vs. cellular models) .

Q. How does variation in substituents (e.g., chloro, isopropenyl) affect pharmacological efficacy?

- Electron-withdrawing groups (e.g., Cl): Enhance enzyme inhibition by increasing electrophilicity at the sulfonamide moiety .

- Steric effects: Bulky substituents (e.g., isopropenyl) may reduce binding affinity to compact active sites but improve selectivity .

- Hydrophobic interactions: Aromatic or aliphatic groups enhance binding to hydrophobic pockets (e.g., in tryptase) . Comparative studies of analogs (e.g., 3-chloro vs. 3-methyl derivatives) show IC variations up to 8-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.